3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid is a chemical compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid typically involves the introduction of the difluoro and methoxy groups onto a phenyl ring, followed by the addition of the hydroxypropanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using optimized conditions to ensure cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxy group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the methoxy group can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes and pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluoro-4-methoxyphenylboronic acid
- 2,5-Difluoro-4-methoxybenzeneboronic acid
- 3,6-Difluoro-2-methoxyphenylboronic acid
Uniqueness
3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and a methoxy group on the phenyl ring, along with the hydroxypropanoic acid moiety, sets it apart from other similar compounds and contributes to its versatility in various applications.
Properties
Molecular Formula |
C10H10F2O4 |
---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
3-(2,5-difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H10F2O4/c1-16-9-4-6(11)5(2-7(9)12)3-8(13)10(14)15/h2,4,8,13H,3H2,1H3,(H,14,15) |
InChI Key |
LGUXQOSTNCUJRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)CC(C(=O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.